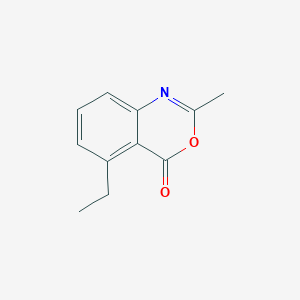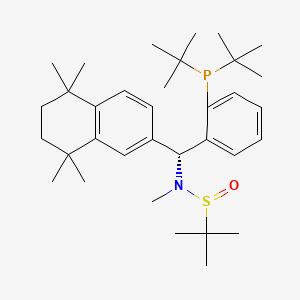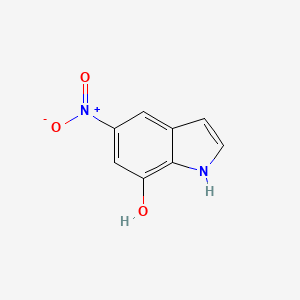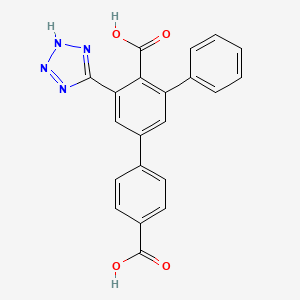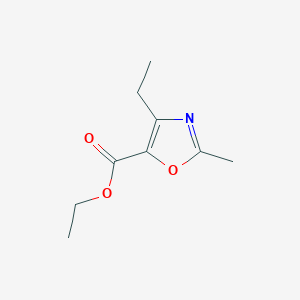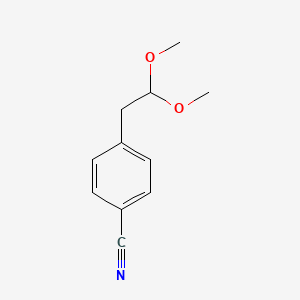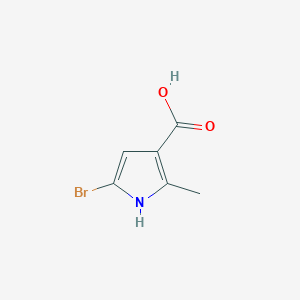
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6BrNO2. This compound is characterized by a pyrrole ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the bromination of 2-methyl-1H-pyrrole-3-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted pyrrole derivatives.
Oxidation: Formation of 5-bromo-2-methyl-1H-pyrrole-3-carboxaldehyde or this compound.
Reduction: Formation of 5-bromo-2-methyl-1H-pyrrole-3-methanol.
科学的研究の応用
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
5-Bromo-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-1H-pyrrole-3-carboxylic acid: Similar structure but lacks the bromine atom at the 5-position.
5-Methyl-1H-pyrazole-3-carboxylic acid: Similar structure but contains a pyrazole ring instead of a pyrrole ring
Uniqueness
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile modifications and applications in various fields of research and industry .
特性
分子式 |
C6H6BrNO2 |
|---|---|
分子量 |
204.02 g/mol |
IUPAC名 |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C6H6BrNO2/c1-3-4(6(9)10)2-5(7)8-3/h2,8H,1H3,(H,9,10) |
InChIキー |
ARNBEZLLGGOUGM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


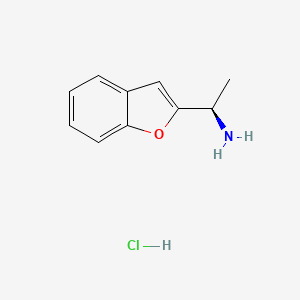
![4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13658642.png)
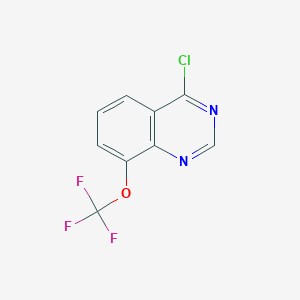
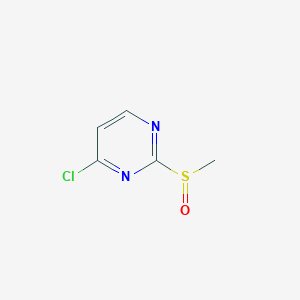
![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)
![methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate](/img/structure/B13658655.png)

